molecular formula C20H31N3O2 B2786460 N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide CAS No. 946382-86-1

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide

Cat. No.: B2786460
CAS No.: 946382-86-1
M. Wt: 345.487
InChI Key: DTKZVEMIKDOZDR-UHFFFAOYSA-N
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Description

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide typically involves the reaction of 1-isopropylpiperidine with mesityloxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amides.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide
  • N1-((1-isopropylpiperidin-4-yl)methyl)-N2-propyloxalamide
  • N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Uniqueness

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its mesityl group provides steric hindrance, influencing its reactivity and interaction with molecular targets.

This detailed overview highlights the significance of this compound in various scientific and industrial domains

Properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-13(2)23-8-6-17(7-9-23)12-21-19(24)20(25)22-18-15(4)10-14(3)11-16(18)5/h10-11,13,17H,6-9,12H2,1-5H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKZVEMIKDOZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2CCN(CC2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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